3-Amino-4-phenylbutanoic acid hydrochloride
Overview
Description
3-Amino-4-phenylbutanoic acid hydrochloride, also known as Phenibut hydrochloride, is an organic compound with the molecular formula C10H14ClNO2. It is a white to off-white crystalline powder that is soluble in water and some organic solvents. This compound is known for its anxiolytic and nootropic effects, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-phenylbutanoic acid hydrochloride is typically synthesized through the reaction of 3-bromo-4-phenylbutanoic acid with hydrochloric acid under suitable conditions . Another method involves the condensation of benzoyl chloride and ethyl acetoacetate, followed by hydrolysis and subsequent reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, hydrolysis, and purification .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
3-Amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
3-Amino-4-phenylbutanoic acid hydrochloride acts primarily as a GABA-mimetic, targeting GABA(B) receptors in the central nervous system. It exerts its effects by modulating neurotransmitter release and enhancing GABAergic activity, leading to anxiolytic and nootropic effects . Additionally, it binds to the α2-δ subunit of voltage-dependent calcium channels, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Baclofen: Another GABA(B) receptor agonist used as a muscle relaxant and antispastic agent.
Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.
Uniqueness
3-Amino-4-phenylbutanoic acid hydrochloride is unique due to its dual action as a GABA(B) receptor agonist and its ability to bind to the α2-δ subunit of voltage-dependent calcium channels. This dual mechanism contributes to its distinct anxiolytic and nootropic effects, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-4-phenylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMGKGSJOPWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460039-42-3 | |
Record name | 3-amino-4-phenylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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